DL-Alanine-d7

Description

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

96.14 g/mol |

IUPAC Name |

deuterio 2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D/hD3 |

InChI Key |

QNAYBMKLOCPYGJ-UQEXSWPGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O[2H])N([2H])[2H] |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to DL-Alanine-d7: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of DL-Alanine-d7, a deuterated isotopologue of the amino acid alanine (B10760859). This document is intended to be a valuable resource for researchers and professionals in the fields of metabolic research, drug development, and analytical chemistry.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled compound that is widely used as an internal standard in quantitative mass spectrometry-based applications and as a tracer in metabolic studies.[1][2] Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Synonyms | DL-2-Aminopropionic acid-d7, (±)-Alanine-d7 | [2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 289 °C (decomposes) | [4] |

| Solubility | Soluble in water | [4] |

Chemical and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₃D₇NO₂ | [5] |

| Molecular Weight | 96.14 g/mol | [5] |

| Canonical SMILES | C([2H])([2H])([2H])C([2H])(C(=O)O)N([2H])[2H] | N/A |

| InChI | InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D,4D2/hD | N/A |

| InChIKey | QNAYBMKLOCPYGJ-RZVASKTOSA-N | N/A |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

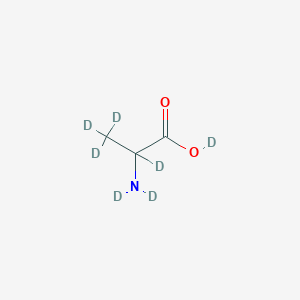

Chemical Structure

This compound is a racemic mixture of D-Alanine-d7 and L-Alanine-d7. The deuterium (B1214612) atoms replace the hydrogen atoms at the C2 and C3 positions, as well as the amine and carboxylic acid protons.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of deuterated amino acids is through hydrogen-deuterium exchange reactions. One documented method involves the treatment of L-alanine with aluminum sulfate (B86663) (AlSO₄) and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O) at reflux.[6]

Materials:

-

L-Alanine

-

Aluminum Sulfate (AlSO₄)

-

Pyridoxal hydrochloride

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Cation-exchange resin (e.g., Dowex 50W)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Dissolve L-alanine, a catalytic amount of aluminum sulfate, and pyridoxal hydrochloride in D₂O.

-

Reflux the mixture for an extended period (e.g., 24-48 hours) to allow for complete H-D exchange at the α- and β-positions. The progress of the deuteration can be monitored by ¹H NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Apply the reaction mixture to a cation-exchange resin column to separate the deuterated alanine from the catalyst and other impurities.

-

Wash the column with deionized water to remove any unbound species.

-

Elute the this compound from the column using a dilute HCl solution.

-

Collect the fractions containing the product and neutralize with a suitable base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a water/ethanol mixture to yield purified this compound.

-

Confirm the isotopic purity and chemical identity using mass spectrometry and NMR spectroscopy.

Quantification of Alanine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This compound is an ideal internal standard for the quantification of alanine in biological matrices such as plasma or urine due to its similar chemical and physical properties to the analyte, which helps to correct for variations in sample preparation and instrument response.[2][7]

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw the biological samples on ice.

-

To a 50 µL aliquot of the sample, add 150 µL of ice-cold acetonitrile containing a known concentration of this compound to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for amino acid analysis.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate alanine from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1

-

This compound: Q1 m/z 97.1 -> Q3 m/z 48.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both alanine and this compound.

-

Calculate the peak area ratio (Alanine peak area / this compound peak area).

-

Construct a calibration curve using known concentrations of alanine standards spiked with the same amount of this compound.

-

Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Applications in Research and Drug Development

This compound serves as a crucial tool in various research areas:

-

Metabolic Research: As a stable isotope tracer, it can be used to study alanine metabolism and its role in gluconeogenesis and the glucose-alanine cycle without the need for radioactive isotopes.[2]

-

Pharmacokinetics: In drug development, deuteration of molecules can alter their metabolic profiles.[2] Studying compounds like this compound helps in understanding the kinetic isotope effect and its impact on drug metabolism and pharmacokinetics.

-

Proteomics and Metabolomics: It is an essential internal standard for the accurate quantification of alanine in complex biological samples, enabling reliable biomarker discovery and validation.[5]

-

NMR Spectroscopy: Deuterated compounds are valuable in NMR studies of protein structure and dynamics, as they can simplify complex spectra.[6]

Conclusion

This compound is a versatile and indispensable tool for researchers in the life sciences. Its well-characterized chemical properties and the availability of established experimental protocols for its use make it a reliable choice for a wide range of applications, from fundamental metabolic studies to advanced drug development programs. This guide provides a foundational understanding of its properties and methodologies to facilitate its effective implementation in the laboratory.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CheMondis Marketplace [chemondis.com]

- 4. DL- Alanine | 302-72-7 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 5. keyorganics.net [keyorganics.net]

- 6. researchgate.net [researchgate.net]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DL-Alanine-d7

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of DL-Alanine-d7, a perdeuterated isotopologue of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds for various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry.

This compound is a valuable tracer molecule where all seven non-exchangeable hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling allows for the tracking and quantification of alanine in biological systems without altering its fundamental chemical properties.

Synthesis of this compound

The synthesis of this compound typically involves hydrogen-deuterium (H/D) exchange reactions on unlabeled alanine in the presence of a deuterium source, often deuterium oxide (D₂O), and a catalyst. Several effective methods have been developed, each offering distinct advantages in terms of scale, efficiency, and stereochemical control.

Method 1: Catalyzed H/D Exchange in Deuterium Oxide

A common and scalable method for preparing perdeuterated DL-Alanine-d₇ involves heating L-alanine in D₂O with catalysts that facilitate the exchange at both the α- and β-positions. This process leads to racemization, resulting in the desired DL-mixture.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine commercially available L-alanine, aluminum sulfate (B86663) (Al₂(SO₄)₃), and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O).

-

Reflux: Heat the mixture to reflux temperature and maintain for approximately 24 hours.[1][2] During this time, H/D exchange occurs at the α-carbon and the methyl group (β-position).

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude this compound can then be isolated.

This method has been successfully applied for large-scale synthesis (e.g., 100 g scale).[1][2]

Method 2: Ruthenium-on-Carbon Catalyzed Deuteration

Another approach utilizes a heterogeneous catalyst, such as ruthenium on carbon (Ru/C), under basic conditions in D₂O. This method can achieve high levels of deuteration.

Experimental Protocol:

-

Reaction Mixture: Suspend L-alanine in D₂O with a catalytic amount of 5% Ru/C and a base (e.g., 3 molar equivalents of NaOH).

-

Heating under H₂ Atmosphere: Heat the mixture at 70°C for 12 hours under a hydrogen (H₂) atmosphere.[2]

-

Workup: After cooling, the catalyst is removed by filtration. The product is then isolated from the aqueous solution.

While this specific protocol has been optimized for high α-deuteration, extended reaction times or harsher conditions can promote perdeuteration.

Data on Synthesis and Isotopic Enrichment

The efficiency of the synthesis is determined by the degree of deuterium incorporation. The following table summarizes representative quantitative data from the literature.

| Method | Starting Material | Deuterium Source | Catalyst(s) | Reaction Conditions | Isotopic Purity (Overall) | α-Position Deuteration | β-Position Deuteration | Reference |

| Catalyzed H/D Exchange | L-Alanine | D₂O | Al₂(SO₄)₃, Pyridoxal hydrochloride | Reflux, 24 h | 90% ± 1% | 97% | 86% | [1],[2] |

| Ruthenium-on-Carbon Catalyzed Deuteration (optimized for α-position) | L-Alanine | D₂O | 5% Ru/C, NaOH | 70°C, 12 h, H₂ atmosphere | >99% (at α-position) | >99% | Not specified | [2] |

Note: Isotopic purity can often be improved with subsequent reaction cycles.

Purification of this compound

After synthesis, the crude this compound product must be purified to remove catalysts, unreacted starting material, and any side products. Standard laboratory techniques are typically employed.

Experimental Protocol for Purification:

-

Catalyst Removal: If a heterogeneous catalyst (e.g., Ru/C) was used, it is removed by filtration of the reaction mixture through a pad of celite.

-

Solvent Removal: The filtrate, containing the deuterated alanine in D₂O, is evaporated to dryness under reduced pressure.

-

Recrystallization: The crude solid is redissolved in a minimal amount of a suitable solvent (e.g., hot methanol) and allowed to cool slowly. A non-solvent (e.g., diethyl ether) can be added to induce precipitation of the purified crystals.[3]

-

Washing and Drying: The resulting crystals are collected by filtration, washed with a cold solvent or a non-solvent (e.g., ethanol) to remove soluble impurities, and then dried under vacuum to yield the final, purified this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship of components in the this compound synthesis and purification process.

References

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated DL-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated DL-Alanine, offering a valuable resource for its application in research and pharmaceutical development. Deuteration of molecules, such as the non-essential amino acid DL-alanine, provides a powerful tool for tracing metabolic pathways, enhancing structural analysis, and modifying pharmacokinetic properties. This guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental workflows.

Core Physical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium (B1214612) atoms results in a change in the molecular weight and can subtly influence other physical properties. The following tables summarize the key physical characteristics of various deuterated forms of DL-Alanine in comparison to their non-deuterated counterpart.

| Property | DL-Alanine | DL-Alanine-2,3,3,3-d4 | DL-Alanine-d7 | Reference |

| Molecular Formula | C₃H₇NO₂ | C₃H₃D₄NO₂ | C₃D₇NO₂ | [1][2] |

| Molecular Weight ( g/mol ) | 89.09 | 93.12 | 96.14 | [1][2] |

| Melting Point (°C) | ~295-300 (decomposes) | 289 (decomposes) | No specific data found | [3] |

| Density (g/cm³) | 1.424 | No specific data found | No specific data found | [1][4] |

| Appearance | White crystalline powder | White solid | White solid | [4] |

| **Specific Rotation (°) ** | 0 (racemic mixture) | 0 (racemic mixture) | 0 (racemic mixture) | [5][6][7][8] |

| Property | Value | Conditions | Reference |

| Solubility of DL-Alanine in Water | 16.72 g/100 mL | 25 °C | [3] |

| Increases with temperature | 293.15 K to 323.15 K | [9] | |

| Varies with pH | pH 2 to 10 | [10] | |

| Solubility of Deuterated Alanine (B10760859) | H₂O: 100 mg/mL (for D-Alanine-d3) | Ultrasonic assistance may be needed | [11] |

Experimental Protocols for Characterization

The determination of the physical properties of deuterated DL-Alanine relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Crystallography: Neutron and X-ray Diffraction

Objective: To determine the crystal structure, including lattice parameters and atomic positions. Neutron diffraction is particularly advantageous for locating deuterium atoms due to their favorable neutron scattering cross-section.

Methodology: Neutron Powder Diffraction

-

Sample Preparation: A high-purity, powdered sample of deuterated DL-Alanine is loaded into a sample holder, typically made of vanadium or quartz, which have low neutron scattering cross-sections.

-

Instrumentation: The experiment is conducted using a high-resolution neutron powder diffractometer.

-

Data Collection: A neutron beam of a specific wavelength is directed at the sample. The scattered neutrons are detected at various angles (2θ). Data is collected over a wide angular range to obtain a complete diffraction pattern. The sample may be cooled or heated to study temperature-dependent structural changes.

-

Data Analysis: The resulting diffraction pattern is analyzed using Rietveld refinement software. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes parameters such as lattice constants, atomic positions, and thermal displacement parameters to achieve the best fit and thus determine the crystal structure.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: Single crystals of deuterated DL-Alanine are grown from a suitable solvent, often by slow evaporation.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo-Kα radiation) and a detector is used.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused X-ray beam. The crystal is rotated, and the diffraction spots are recorded at different orientations.

-

Data Analysis: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the space group. The electron density map is then calculated, from which the atomic positions are determined and refined to yield the final crystal structure.[12][13]

Spectroscopy: Raman and Nuclear Magnetic Resonance (NMR)

Objective: To probe the vibrational modes and the local chemical environment of the atoms within the molecule.

Methodology: Raman Spectroscopy

-

Sample Preparation: A small amount of the powdered deuterated DL-Alanine sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector is used.

-

Data Acquisition: The laser is focused on the sample, and the inelastically scattered Raman light is collected. The spectrum is typically recorded over a specific wavenumber range (e.g., 100-3500 cm⁻¹).

-

Data Analysis: The resulting Raman spectrum reveals characteristic peaks corresponding to the vibrational modes of the molecule. Deuteration leads to shifts in the vibrational frequencies of bonds involving deuterium, providing a clear signature of isotopic substitution. These shifts can be used to assign vibrational modes and study intermolecular interactions.[14][15][16][17]

Methodology: Quantitative NMR (qNMR) Spectroscopy

-

Sample Preparation: A precisely weighed amount of deuterated DL-Alanine and an internal standard are dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: ¹H and/or ²H NMR spectra are acquired. For quantitative analysis, it is crucial to use appropriate acquisition parameters, including a long relaxation delay (at least 5 times the longest T₁ relaxation time) to ensure full relaxation of the nuclei between pulses.

-

Data Analysis: The concentration of deuterated DL-Alanine is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard of known concentration. The degree of deuteration at specific sites can also be determined by analyzing the relative intensities of the signals in the ¹H and ²H NMR spectra.[18][19][20][21][22]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal stability, decomposition profile, and phase transitions of the material.

Methodology: TGA/DSC

-

Sample Preparation: A small, precisely weighed amount of the powdered sample (typically 5-10 mg) is placed in a crucible (e.g., aluminum or alumina).

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is used.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the mass of the sample as a function of temperature, revealing any mass loss due to decomposition or dehydration. The DSC curve plots the heat flow to or from the sample as a function of temperature, indicating endothermic events (e.g., melting, decomposition) or exothermic events (e.g., crystallization).[23][24][25]

Visualizing Workflows and Pathways

Synthesis and Purification of Deuterated DL-Alanine

The production of deuterated DL-Alanine typically involves H/D exchange reactions followed by purification. The following diagram illustrates a general workflow.

Metabolic Pathway: The Glucose-Alanine Cycle

DL-Alanine, particularly the L-enantiomer, plays a crucial role in the transport of nitrogen from peripheral tissues to the liver through the Glucose-Alanine cycle. Deuterated alanine can be used as a tracer to study the flux through this pathway.

References

- 1. Alanine - Wikipedia [en.wikipedia.org]

- 2. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-Alanine CAS#: 302-72-7 [m.chemicalbook.com]

- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 5. Racemic Mixtures - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Optical Purity [chem.ucalgary.ca]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The crystal structure of l‐alanine | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Raman spectra of amino acids and peptides from machine learning polarizabilities [arxiv.org]

- 15. In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Raman spectra of amino acids and their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. ethz.ch [ethz.ch]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. fpe.umd.edu [fpe.umd.edu]

- 24. mse.ucr.edu [mse.ucr.edu]

- 25. researchgate.net [researchgate.net]

Decoding the DL-Alanine-d7 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for DL-Alanine-d7. Understanding the CoA is crucial for ensuring the quality, identity, and purity of this isotopically labeled compound, which is essential for its applications in metabolic research, pharmacokinetic studies, and as an internal standard in quantitative analyses.

Compound Information and Specifications

A Certificate of Analysis begins with fundamental information identifying the specific batch of the compound. This section includes details such as the compound name, catalog number, batch number, molecular formula, and molecular weight.

Table 1: General Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Molecular Formula | C₃D₇NO₂ |

| Molecular Weight | 96.14 g/mol |

| CAS Number | Not available for the deuterated form |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Quantitative Analysis Summary

The core of the CoA provides quantitative data on the purity and isotopic enrichment of this compound. These parameters are critical for the reliability and reproducibility of experiments. The following table summarizes typical analytical results.

Table 2: Summary of Analytical Data

| Analysis | Specification | Result |

| Chemical Purity (HPLC) | ≥98% | 99.5% |

| Isotopic Enrichment (¹H NMR) | ≥98 atom % D | 99.2 atom % D |

| Mass Spectrometry (MS) | Consistent with structure | Conforms |

| Residual Solvents (GC) | Meets USP <467> limits | Conforms |

Experimental Protocols

Detailed methodologies are employed to verify the quality of this compound. The following sections outline the protocols for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed for the separation of amino acids.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is used.

-

Detection: UV detection at a wavelength of 200 nm is common for underivatized amino acids.[1]

-

Procedure:

-

A standard solution of this compound is prepared in the mobile phase.

-

The sample is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the chemical purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

¹H NMR spectroscopy is a powerful tool to determine the isotopic enrichment of deuterated compounds by quantifying the residual proton signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent that does not contain the isotope being measured, such as Dimethyl Sulfoxide-d6 (DMSO-d6).

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in the NMR solvent.

-

A ¹H NMR spectrum is acquired.

-

The integrals of the residual proton signals corresponding to the labeled positions in alanine (B10760859) are compared to the integral of a known internal standard or a non-deuterated portion of the molecule (if any) to calculate the percentage of deuterium (B1214612) incorporation.

-

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and verify the incorporation of deuterium atoms.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for amino acids.

-

Analysis:

-

The sample is introduced into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured.

-

The observed molecular weight is compared to the theoretical molecular weight of this compound (96.14 g/mol ) to confirm its identity. The isotopic distribution pattern is also analyzed to confirm the presence of seven deuterium atoms.

-

Application Workflow: this compound as an Internal Standard

This compound is frequently used as an internal standard in quantitative mass spectrometry-based studies, such as metabolomics, to accurately quantify the amount of endogenous (unlabeled) alanine in a biological sample.[2] The following diagram illustrates a typical experimental workflow.

Logical Relationship of Quality Control Tests

The quality control tests performed are interconnected to provide a comprehensive assessment of the compound's quality.

References

Understanding DL-Alanine-d7 mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of DL-Alanine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry fragmentation of this compound, a deuterated isotopologue of the amino acid alanine. This compound is commonly utilized as an internal standard in quantitative mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research. A thorough understanding of its fragmentation behavior is crucial for accurate data interpretation and method development.

Molecular Profile of this compound

This compound is a stable isotope-labeled form of DL-alanine where seven hydrogen atoms have been replaced by deuterium.

| Property | Value |

| Chemical Formula | C₃D₇NO₂ |

| Molecular Weight | 96.14 g/mol |

| Structure | CD₃CD(ND₂)COOD |

| Synonyms | DL-2-Aminopropionic acid-d7 |

| Primary Application | Internal standard for mass spectrometry |

Predicted Electron Ionization Mass Spectrometry Fragmentation

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the well-documented fragmentation of non-deuterated alanine. The primary fragmentation pathway for amino acids upon EI is the cleavage of the C-C bond alpha to the amine group, leading to the loss of the carboxyl group.

For this compound, the molecular ion ([M]⁺•) is expected at an m/z of 96. The major fragmentation event is the loss of the deuterated carboxyl group (COOD), resulting in a prominent fragment ion.

Predicted Major Fragment Ions

| Ion Description | Proposed Structure | Predicted m/z |

| Molecular Ion | [CD₃CD(ND₂)COOD]⁺• | 96 |

| Fragment from loss of •COOD | [CD₃CDND₂]⁺ | 50 |

| Fragment from loss of •CD₃ | [CD(ND₂)COOD]⁺ | 78 |

| Further fragmentation of m/z 50 | [CDND₂]⁺ | 33 |

Experimental Protocol: GC-MS Analysis of this compound

Due to the low volatility of amino acids, a derivatization step is typically required for gas chromatography-mass spectrometry (GC-MS) analysis. Silylation is a common derivatization technique.

Materials

-

This compound standard

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

-

GC-MS system with an electron ionization source

Derivatization Procedure

-

Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS to the dried sample.

-

Reaction: Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Sample Dilution: After cooling to room temperature, dilute the derivatized sample with an appropriate volume of ethyl acetate for GC-MS analysis.

GC-MS Parameters

| Parameter | Suggested Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector | Splitless, 250°C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-400 |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for derivatization and GC-MS analysis.

A Technical Guide to Natural Abundance Correction for DL-Alanine-d7 Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices of natural abundance correction in mass spectrometry-based stable isotope tracer studies, with a specific focus on the use of DL-Alanine-d7. This document outlines the theoretical basis for isotopic abundance, details experimental protocols for tracer studies, and provides a step-by-step guide to data correction and interpretation.

Introduction to Stable Isotope Tracing and Natural Abundance

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and fluxes in biological systems. By introducing a substrate enriched with a stable, heavy isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N), researchers can track the metabolic fate of the substrate's atoms through various biochemical reactions. This compound, in which seven hydrogen atoms are replaced by deuterium, is a valuable tracer for studying alanine (B10760859) metabolism and its interconnected pathways, such as glycolysis, gluconeogenesis, and the citric acid cycle.[1]

A critical aspect of interpreting data from stable isotope tracing experiments is the correction for the natural abundance of heavy isotopes. All elements exist in nature as a mixture of isotopes. For instance, approximately 1.1% of all carbon is the heavier ¹³C isotope. This natural isotopic distribution contributes to the mass spectrum of a molecule, creating isotopologues (molecules that differ only in their isotopic composition) that can interfere with the detection of the intentionally introduced tracer. Natural abundance correction is the process of mathematically removing the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution (MID) to accurately quantify the enrichment from the isotopic tracer.[2][3]

Quantitative Data for Natural Abundance Correction

Accurate natural abundance correction relies on precise knowledge of the natural isotopic abundances of the elements constituting the analyte. The elemental composition of DL-Alanine is C₃H₇NO₂. For this compound, the formula is C₃D₇NO₂. The natural abundances of the relevant isotopes are summarized in the table below.

| Element | Isotope | Relative Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H (Deuterium) | 0.0115 | |

| Nitrogen | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Note: These values are standard abundances and may vary slightly depending on the source of the material.

The Core of Natural Abundance Correction: A Matrix-Based Approach

The most robust method for correcting for natural isotopic abundance is the matrix-based approach. This method uses a correction matrix to relate the measured mass isotopomer distribution to the true, tracer-derived distribution.[3]

The fundamental equation is:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the measured relative intensities of the mass isotopomers.

-

C is the correction matrix, which accounts for the probabilities of natural isotopic abundances.

-

M_corrected is the vector of the corrected relative intensities, representing the true enrichment from the tracer.

To find the corrected intensities, the equation is rearranged:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix

The correction matrix (C) is constructed based on the elemental composition of the analyte and the natural abundances of its constituent isotopes. For a molecule with multiple elements, the total correction matrix is the Kronecker product of the individual elemental correction matrices.

For a ¹³C tracing experiment with alanine (C₃), the carbon correction matrix would be a 4x4 matrix representing the probabilities of having 0, 1, 2, or 3 naturally occurring ¹³C atoms. A simplified view of the correction matrix for the three carbon atoms in alanine would consider the binomial expansion of (a+b)³, where 'a' is the probability of ¹²C and 'b' is the probability of ¹³C.

A Worked Example: Simplified Correction for the Carbon Backbone of Alanine

Let's consider a simplified example focusing only on the three carbon atoms in alanine (C₃H₇NO₂).

-

P(¹²C) ≈ 0.9893

-

P(¹³C) ≈ 0.0107

The probability of a molecule having:

-

0 ¹³C atoms (M+0 contribution from carbon) is (0.9893)³ ≈ 0.9682

-

1 ¹³C atom (M+1 contribution from carbon) is 3 * (0.9893)² * (0.0107) ≈ 0.0313

-

2 ¹³C atoms (M+2 contribution from carbon) is 3 * (0.9893) * (0.0107)² ≈ 0.00034

-

3 ¹³C atoms (M+3 contribution from carbon) is (0.0107)³ ≈ 0.0000012

These probabilities would form the first column of the carbon correction matrix. The subsequent columns are calculated similarly for molecules that already contain one, two, or three ¹³C atoms from the tracer. This process is then extended to include the contributions of H, N, and O isotopes to generate the full correction matrix.

Experimental Protocol: this compound Tracer Study via LC-MS

This protocol provides a general framework for an in vivo stable isotope tracing study using this compound.

Materials and Reagents

-

This compound (isotopic purity > 98%)

-

Internal Standard (e.g., L-Alanine-¹³C₃,¹⁵N)

-

LC-MS grade water, acetonitrile, and formic acid

-

Protein precipitation agent (e.g., ice-cold methanol (B129727) or sulfosalicylic acid)[4]

-

Sample collection tubes (e.g., heparinized tubes for plasma)

Experimental Procedure

-

Animal Acclimatization and Baseline Sampling: House animals under controlled conditions. Collect baseline blood samples prior to tracer administration.

-

Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous infusion, intraperitoneal injection, or oral gavage). The dosage and administration route will depend on the specific research question and animal model.

-

Time-Course Sampling: Collect blood samples at various time points post-administration to capture the kinetics of tracer incorporation and clearance.

-

Sample Preparation for LC-MS Analysis:

-

Plasma Extraction: Centrifuge blood samples to separate plasma.

-

Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol containing the internal standard.[5] Vortex thoroughly.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[4][5]

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for amino acid analysis, such as a HILIC column.

-

Mass Spectrometry: Operate the mass spectrometer in a positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific mass transitions for unlabeled alanine, this compound, and the internal standard.

-

Expected Mass Shifts: Unlabeled Alanine (C₃H₇NO₂) has a monoisotopic mass of 89.0477 g/mol . This compound (C₃D₇NO₂) will have a mass of approximately 96.09 g/mol . The exact mass-to-charge ratios (m/z) for the protonated molecules [M+H]⁺ should be used for detection.

-

Fragmentation: A common fragmentation of protonated alanine is the loss of water and carbon monoxide, resulting in a fragment ion of [M+H - H₂O - CO]⁺.[6] For this compound, the fragmentation pattern will be shifted according to the deuterium labeling.

-

-

Data Analysis

-

Peak Integration: Integrate the peak areas for each mass isotopomer of alanine and the internal standard.

-

Natural Abundance Correction: Apply the matrix-based correction method described in Section 3.0 to the measured mass isotopomer distribution to obtain the corrected distribution reflecting the tracer enrichment. Software packages such as IsoCorrectoR can be used for this purpose.[2][7][8]

-

Quantification of Tracer Incorporation: Calculate the mole percent enrichment (MPE) of this compound in the alanine pool at each time point.

Visualizations

Signaling and Metabolic Pathways

Alanine plays a central role in cellular metabolism, linking several key pathways. This compound can be used to trace the flow of carbon and nitrogen through these interconnected networks.

Caption: Metabolic pathways interconnected with alanine metabolism.

Experimental Workflow

The overall workflow for a stable isotope tracer study involves several key stages, from experimental design to data interpretation.

Caption: General experimental workflow for a stable isotope tracer study.

Logical Relationship of Natural Abundance Correction

The process of natural abundance correction is a crucial step in isolating the true signal from the isotopic tracer.

Caption: Logical flow of natural abundance correction.

Conclusion

Natural abundance correction is an indispensable step in stable isotope tracing studies to ensure accurate and reliable quantification of metabolic fluxes. This guide has provided the foundational knowledge, quantitative data, and a methodological framework for conducting studies with this compound. By carefully considering experimental design, employing robust analytical techniques, and correctly applying natural abundance correction, researchers can fully leverage the power of stable isotope tracing to unravel the complexities of cellular metabolism in health and disease.

References

- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. researchgate.net [researchgate.net]

Key Applications of DL-Alanine-d7 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research. DL-Alanine-d7, a deuterated isotopologue of the amino acid alanine (B10760859), offers a versatile platform for a range of applications, from quantitative proteomics and metabolomics to the elucidation of metabolic pathways and enzyme kinetics. Its utility stems from the mass shift introduced by the seven deuterium (B1214612) atoms, which allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry and other analytical techniques. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its integration into various research and development pipelines.

Introduction to this compound

This compound is a racemic mixture of D- and L-alanine in which all seven non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule chemically identical to natural alanine in most biological contexts, yet analytically distinct due to its increased mass. This key property underpins its primary applications in biomedical research.

Key Properties:

-

Chemical Formula: C₃D₇NO₂

-

Molecular Weight: Approximately 96.14 g/mol

-

Isotopic Purity: Typically >98 atom % D

The primary advantages of using this compound include its stability, as deuterium is a non-radioactive isotope, and its minimal interference with biological processes, allowing for in vivo studies with high translational relevance.[1]

Core Applications of this compound

The unique properties of this compound make it a valuable tool in several key areas of biomedical research.

Internal Standard for Quantitative Mass Spectrometry

One of the most widespread applications of this compound is as an internal standard for the accurate quantification of endogenous alanine in biological matrices such as plasma, urine, and tissue homogenates.[2] In mass spectrometry-based methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the co-elution of the analyte (alanine) and the deuterated internal standard (this compound) allows for the correction of variability introduced during sample preparation, injection, and ionization.[3]

Principle: A known amount of this compound is spiked into the biological sample at the beginning of the sample preparation process. The ratio of the mass spectrometer's response for the endogenous alanine to that of the this compound is used to calculate the concentration of the endogenous alanine. This ratiometric approach significantly improves the accuracy and precision of quantification.

Below is a table summarizing typical performance parameters for the quantification of alanine using a deuterated internal standard.

| Parameter | Typical Value | Matrix | Analytical Method | Reference |

| Linearity (R²) | >0.99 | Human Plasma | LC-MS/MS | [4] |

| Lower Limit of Quantification (LLOQ) | 0.19 nmol/ml | Human Plasma | LC-MS/MS | [4] |

| Intra-day Precision (%CV) | ≤ 8% | Human Plasma | LC-MS/MS | [4] |

| Inter-day Precision (%CV) | ≤ 10% | Human Plasma | LC-MS/MS | [4] |

| Accuracy (% Recovery) | 85-115% | Human Plasma | LC-MS/MS | [4] |

Metabolic Labeling for Protein Synthesis Studies

This compound can be used in stable isotope labeling studies to investigate protein synthesis and metabolic flux. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) more commonly employs 13C and 15N labeled amino acids to avoid chromatographic shifts sometimes observed with deuterated compounds, deuterated amino acids like this compound have been successfully used.[5][6]

A more common approach for in vivo studies is the administration of deuterated water (D₂O), which leads to the in vivo deuteration of non-essential amino acids, including alanine, through transamination reactions.[7] The rate of incorporation of this deuterated alanine into proteins is then measured to determine the fractional synthesis rate (FSR) of those proteins.[8][9] This technique is particularly powerful for studying the dynamics of muscle protein synthesis in response to various stimuli such as exercise and nutrition.

Principle: Following the administration of a tracer (either this compound or D₂O), the enrichment of deuterated alanine is measured in the precursor pool (e.g., plasma free amino acids) and in the product pool (e.g., protein-bound alanine) over time. The rate of increase of deuterated alanine in the protein provides a direct measure of its synthesis rate.

The table below presents representative data from a study measuring muscle protein synthesis using D₂O labeling.

| Condition | Myofibrillar Protein Synthesis Rate (%/day) | Measurement Period | Reference |

| Non-exercised Leg | 1.45 ± 0.10 | 0-2 days | [8] |

| Exercised Leg | 1.97 ± 0.13 | 0-2 days | [8] |

| Non-exercised Leg | 1.35 ± 0.07 | 0-8 days | [8] |

| Exercised Leg | 1.79 ± 0.12 | 0-8 days | [8] |

Probing Enzyme Mechanisms through Kinetic Isotope Effects

The substitution of hydrogen with deuterium can alter the rate of chemical reactions in which the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating enzyme reaction mechanisms.[10] By comparing the reaction kinetics of an enzyme with alanine and this compound as substrates, researchers can gain insights into the transition state of the reaction and the mechanism of bond cleavage.[1][11] For example, studies on alanine racemase have utilized deuterated alanine to investigate the proton transfer steps in its catalytic mechanism.[12]

Principle: The rates of the enzymatic reaction with the non-labeled and deuterated substrates are measured under identical conditions. A KIE greater than 1 indicates that the C-H bond is broken in or before the rate-limiting step of the reaction. The magnitude of the KIE can provide further details about the geometry of the transition state.

The following table summarizes kinetic isotope effects observed for alanine racemase.

| Parameter | Isotope Effect (kH/kD) | Direction | Reference |

| Intrinsic Primary KIE (Cα-H abstraction) | 1.57 ± 0.05 | D → L | [11] |

| Intrinsic Primary KIE (Cα-H abstraction) | 1.66 ± 0.09 | L → D | [11] |

| Heavy Enzyme KIE on kcat/KM (protiated alanine) | ~1.3 | L- and D-alanine | [1] |

| Heavy Enzyme KIE on kcat/KM (deuterated alanine) | ~3 | L- and D-alanine | [1] |

Applications in Drug Development and Pharmacokinetics

Deuteration of drug candidates is an emerging strategy to improve their pharmacokinetic profiles. Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down the rate of drug metabolism, leading to increased drug exposure and potentially improved efficacy and safety.[13][14] While this compound itself is not a therapeutic agent, it can be incorporated into drug molecules or used in preclinical studies to understand the effects of deuteration on the absorption, distribution, metabolism, and excretion (ADME) of amino acid-based drugs or drugs with alanine moieties.

Detailed Experimental Protocols

Protocol for Quantification of Alanine in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the analysis of alanine in human plasma. Specific parameters may need to be optimized for different instrumentation.

Materials:

-

This compound

-

Human plasma (EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

ACQUITY UPLC HSS T3 column (or equivalent)

Procedure:

-

Preparation of Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 0.1% formic acid in water.

-

Preparation of Working Internal Standard Solution: Dilute the stock solution to a final concentration of 10 µg/mL with 50% methanol in water.

-

Sample Preparation: a. To 50 µL of plasma sample, standard, or quality control, add 150 µL of the working internal standard solution in methanol to precipitate proteins. b. Vortex mix for 30 seconds. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 96% mobile phase A, 4% mobile phase B).

-

LC-MS/MS Analysis:

-

LC System: ACQUITY UPLC I-Class (or equivalent)

-

Column: ACQUITY UPLC HSS T3, 1.8 µm, 150 x 2.1 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Maintain 4% B for 0.5 min; increase to 10% B at 2.5 min; increase to 28% B at 5 min; increase to 95% B at 5.1 min; hold until 6.1 min; return to 4% B at 6.2 min and re-equilibrate for 1.3 min.

-

Flow Rate: 0.6 mL/min

-

Injection Volume: 2 µL

-

MS System: Xevo TQ-S micro (or equivalent)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Alanine: Precursor ion > Product ion (specific m/z values to be optimized)

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized)

-

-

Protocol for Measuring Muscle Protein Synthesis using D₂O Labeling

This protocol is adapted from studies measuring fractional synthesis rates of muscle proteins in humans.[8][15]

Materials:

-

Deuterium oxide (D₂O, 70 atom %)

-

Saliva collection tubes

-

Equipment for muscle biopsy

-

GC-pyrolysis-IRMS or GC-MS system

Procedure:

-

Baseline Sample Collection: a. Collect a baseline saliva sample. b. Perform a baseline muscle biopsy from the vastus lateralis.

-

D₂O Administration: a. Administer an oral bolus of 150 mL of 70% D₂O. b. Collect saliva samples daily to monitor body water enrichment.

-

Subsequent Muscle Biopsies: a. Perform subsequent muscle biopsies at desired time points (e.g., 2, 4, and 8 days post-D₂O administration).

-

Sample Processing: a. Body Water Enrichment: Analyze saliva samples for D₂O enrichment using an appropriate method (e.g., isotope ratio mass spectrometry). b. Protein Extraction and Hydrolysis: i. Isolate the desired protein fraction (e.g., myofibrillar proteins) from the muscle biopsy samples. ii. Hydrolyze the protein sample to its constituent amino acids (e.g., using 6 M HCl at 110°C for 24 hours). c. Alanine Derivatization and Analysis: i. Derivatize the amino acids for GC-MS analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). ii. Analyze the derivatized samples by GC-pyrolysis-IRMS or GC-MS to determine the deuterium enrichment of protein-bound alanine.

-

Calculation of Fractional Synthesis Rate (FSR): a. Use the precursor-product model to calculate FSR: FSR (%/day) = [ (APE_protein-bound alanine) / (APE_body water × 3.7) ] × (1 / time in days) × 100 *APE = Atom Percent Excess. The factor 3.7 represents the estimated number of deuterium atoms that can be incorporated into alanine from body water.[15]

Mandatory Visualizations

Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: Workflow for quantifying endogenous alanine using this compound as an internal standard.

Workflow for Measuring Muscle Protein Synthesis with D₂O Labeling

Caption: Workflow for measuring muscle protein synthesis using deuterated water (D₂O) labeling.

Conclusion

This compound is a powerful and versatile tool in the biomedical researcher's arsenal. Its applications as an internal standard in mass spectrometry enable highly accurate and precise quantification of endogenous alanine, which is critical for metabolomics and clinical chemistry. Furthermore, its use in metabolic labeling studies, either directly or through the administration of D₂O, provides invaluable insights into the dynamic processes of protein synthesis and metabolic flux. The ability to probe enzyme mechanisms through kinetic isotope effects further expands its utility in fundamental biochemical research. The detailed protocols and workflows provided in this guide are intended to facilitate the adoption and successful implementation of this compound in a wide range of biomedical research and drug development settings. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like this compound are poised to expand, further enhancing our understanding of biology and disease.

References

- 1. Heavy Enzyme Kinetic Isotope Effects on Proton Transfer in Alanine Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Ãsterreich) [shimadzu.at]

- 4. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Heavy-enzyme kinetic isotope effects on proton transfer in alanine racemase. | Semantic Scholar [semanticscholar.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-Alanine-d7: Commercial Availability and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of DL-Alanine-d7, a deuterated stable isotope-labeled amino acid. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize isotopic labeling in their studies. This guide details the compound's primary applications, particularly as an internal standard in mass spectrometry-based metabolomics, and provides a representative experimental protocol for its use.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid alanine (B10760859), in which seven hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher mass than its natural counterpart, while maintaining nearly identical chemical properties. This key characteristic makes it an invaluable tool in analytical chemistry, particularly for quantitative studies where precise measurement is crucial. Its primary application is as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The deuterium labeling allows for clear differentiation from the endogenous, unlabeled alanine in biological samples, enabling accurate quantification.[1]

Commercial Suppliers and Availability

This compound is commercially available from a range of specialized chemical suppliers. The purity, isotopic enrichment, and available package sizes can vary between vendors. Researchers should carefully consider their specific experimental needs when selecting a supplier. A summary of offerings from several prominent suppliers is provided in Table 1.

| Supplier | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Package Sizes |

| MedChemExpress | HY-N2362S8 | Purity: 99.0%, Isotopic Enrichment: 98.80%[2] | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Sigma-Aldrich | A0387 | ≥98% (atom % D) | 25 mg, 100 mg |

| Cambridge Isotope Laboratories, Inc. | DLM-251-PK | 98 atom % D | 100 mg, 1 g |

| Santa Cruz Biotechnology | sc-223363 | N/A | 100 mg, 500 mg, 1 g |

| Thermo Fisher Scientific | A1565.05 | ≥98% (atom % D) | 5 mg, 25 mg |

| Key Organics | AS-88872 | >95% | 100 mg, 1 g |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current product specifications, pricing, and availability.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for the accurate quantification of alanine in complex biological matrices such as plasma, urine, and tissue extracts.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.[3][4]

Key research areas where this compound is employed include:

-

Metabolomics: To accurately measure changes in alanine levels in response to disease, drug treatment, or genetic modifications.

-

Pharmacokinetics: To trace the metabolic fate of alanine and related compounds in drug metabolism studies.[1]

-

Clinical Diagnostics: In the development of quantitative assays for amino acids as potential biomarkers for various diseases.

-

Nutritional Science: To study the absorption, distribution, metabolism, and excretion of alanine.

Experimental Protocols

The following is a representative protocol for the use of this compound as an internal standard for the quantification of alanine in a biological sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials

-

This compound (from a reputable commercial supplier)

-

Biological sample (e.g., plasma, cell lysate)

-

Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS system (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Sample Preparation

-

Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample (e.g., 50 µL of plasma). Immediately add a predetermined amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol). The internal standard should be added at the earliest stage of sample preparation to account for variability in all subsequent steps.[3]

-

Protein Precipitation: Add 4 volumes of ice-cold methanol (e.g., 240 µL) to the sample to precipitate proteins.

-

Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation. Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS system.

LC-MS Analysis

-

Chromatographic Separation: Employ a suitable chromatography column for amino acid analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate mobile phase gradient.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a mode suitable for quantification, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or by extracting specific ion chromatograms on a high-resolution mass spectrometer. The transitions for both unlabeled alanine and this compound would be monitored.

Visualizations

The following diagrams illustrate the general workflow for using this compound as an internal standard in a metabolomics experiment.

Caption: A generalized workflow for quantitative metabolomics using this compound.

Caption: Logical relationship of this compound as an internal standard for accurate quantification.

References

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of DL-Alanine-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of DL-Alanine-d7, a deuterated analogue of the amino acid alanine (B10760859). Primarily utilized as an internal standard in mass spectrometry-based quantitative analysis, its proper management is crucial for ensuring accurate experimental outcomes and maintaining a safe laboratory environment. This document outlines its physicochemical properties, detailed safety protocols, and a representative experimental workflow for its application in metabolic research.

Section 1: Physicochemical and Safety Data

This compound is a stable, non-radioactive isotopic form of DL-Alanine. While the toxicological properties of this compound have not been exhaustively investigated, the safety data for its non-deuterated counterpart, DL-Alanine, serves as a reliable proxy for handling and safety procedures. The primary difference lies in the increased molecular weight due to the replacement of seven hydrogen atoms with deuterium. This isotopic substitution does not significantly alter the chemical reactivity or the immediate health hazards associated with the compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃D₇NO₂ | Key Organics[1] |

| Molecular Weight | 96.14 g/mol | PubChem[2], Key Organics[1] |

| Appearance | White crystalline powder | Sigma-Aldrich MSDS[3] |

| Melting Point | ~300 °C (decomposes) | MySkinRecipes[4], Flinn Scientific[3] |

| Solubility | Soluble in water | Flinn Scientific[3], PubChem[3] |

| Odor | Odorless | Flinn Scientific[3], Sigma-Aldrich MSDS[3] |

Table 2: Toxicological and Hazard Data (Based on DL-Alanine)

| Hazard Information | Details | Source |

| Acute Toxicity | No data available for this compound. DL-Alanine is not classified as acutely toxic. | CDN Isotopes[5], Fisher Scientific[6] |

| Skin Corrosion/Irritation | May cause skin irritation. | CDN Isotopes[5] |

| Serious Eye Damage/Irritation | May cause eye irritation. | CDN Isotopes[5] |

| Respiratory/Skin Sensitization | Not classified as a sensitizer. | Fisher Scientific[6] |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | CDN Isotopes[5] |

| GHS Classification | Not a hazardous substance by GHS criteria. | CDN Isotopes[5] |

Section 2: Safety and Handling Guidelines

Standard laboratory precautions for handling chemical reagents should be observed when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or goggles are recommended to prevent eye contact with the powder.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of significant dust generation, additional protective clothing may be necessary.

-

Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, a NIOSH-approved respirator for dusts should be used.

Handling and Storage

-

Handling: Avoid breathing dust. Avoid contact with eyes, skin, and clothing.[7] Use in a well-ventilated area. Minimize dust generation and accumulation.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Consult a physician if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a physician if irritation persists.[5]

-

Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.

Section 3: Experimental Protocols

This compound is predominantly used as an internal standard in quantitative mass spectrometry for the accurate measurement of alanine concentrations in biological samples. The following is a representative protocol for the analysis of alanine in plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Reagents

-

This compound

-

LC-MS grade water

-

LC-MS grade methanol (B129727)

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Plasma samples

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Sample Preparation

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in LC-MS grade water to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Preparation of Working Internal Standard Solution: Dilute the stock solution with a suitable solvent (e.g., 50% methanol in water) to a working concentration (e.g., 10 µg/mL).

-

Protein Precipitation: To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 400 µL of the working internal standard solution in methanol.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject an aliquot of the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 or HILIC column) for chromatographic separation of alanine from other sample components. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: The eluent from the column is introduced into the mass spectrometer. Detection is performed using electrospray ionization (ESI) in positive ion mode with selected reaction monitoring (SRM).

-

SRM Transitions:

-

Alanine (unlabeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

This compound (labeled): Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).

-

-

Quantification: The concentration of alanine in the original sample is determined by calculating the ratio of the peak area of the unlabeled alanine to the peak area of the known concentration of the this compound internal standard.

Section 4: Visualized Workflow

The following diagram illustrates the general workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for quantitative analysis using this compound.

This technical guide provides essential information for the safe and effective use of this compound in a research setting. Adherence to these guidelines will help ensure the integrity of experimental data and the safety of laboratory personnel.

References

- 1. keyorganics.net [keyorganics.net]

- 2. l-Alanine-d7 | C3H7NO2 | CID 45052033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Alanine-D7 [myskinrecipes.com]

- 5. Stable Isotope Metabolomics Extraction Protocol – Ariana S Huffmyer – Research Scientist, University of Washington [ahuffmyer.github.io]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantification of Isotopologues of Amino Acids by Multiplexed Stable Isotope-Resolved Metabolomics Using Ultrahigh-Resolution Mass Spectrometry Coupled with Direct Infusion | Springer Nature Experiments [experiments.springernature.com]

- 8. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Methodological & Application

Application Note: Quantitative Analysis of Alanine in Human Plasma by LC-MS/MS Using DL-Alanine-d7 as an Internal Standard

Abstract

This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of alanine (B10760859) in human plasma. The method utilizes DL-Alanine-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for use in clinical research, metabolomics studies, and drug development applications where accurate measurement of alanine concentrations is critical.

Introduction

Alanine is a non-essential amino acid central to numerous metabolic processes, including the glucose-alanine cycle, which plays a crucial role in transporting nitrogen from peripheral tissues to the liver.[2][3][4] Accurate quantification of alanine in biological matrices like plasma is essential for studying metabolic disorders, monitoring nutritional status, and in various areas of biomedical research.[5] LC-MS/MS has become the preferred analytical technique for amino acid analysis due to its high sensitivity, selectivity, and the ability to use SIL-IS.[6][7] The use of a deuterated internal standard such as this compound, which has nearly identical physicochemical properties to the analyte, allows for effective compensation for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantitative results.[1] This application note provides a detailed protocol for the quantification of alanine in human plasma using this compound.

Experimental Protocols

Materials and Reagents

-

DL-Alanine (≥99% purity)

-

This compound (D, 98%)

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard and Internal Standard Preparation

-

Alanine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Alanine in water to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water to prepare a 1 mg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the alanine stock solution with a 50:50 mixture of acetonitrile and water.

-

Working IS Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 10 µg/mL working IS solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[8][9]

-

Vortex the mixture for 30 seconds.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% acetonitrile with 10 mM ammonium formate and 0.15% formic acid).[11]

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

System: Agilent 1290 Infinity II LC or equivalent

-